molecular formula C19H17F2N6O B15133890 CID 156588657

CID 156588657

Cat. No.: B15133890
M. Wt: 383.4 g/mol
InChI Key: NSOZGOFHXKEHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For example, highlights structural comparisons of steroid-based substrates and inhibitors (e.g., taurocholic acid, CID 6675), while –19 detail synthetic methods and physicochemical properties of boronic acids, heterocycles, and other small molecules, which may align with CID 156588657’s characteristics .

Properties

Molecular Formula

C19H17F2N6O

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H17F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10H,6-7,11H2,(H2,22,28)(H,24,25,26)

InChI Key

NSOZGOFHXKEHCV-UHFFFAOYSA-N

Canonical SMILES

C1[C](CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588657 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically documented in scientific literature and patents. For instance, one common method involves the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate can then be further processed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : Oxidation involves the addition of oxygen or removal of hydrogen from CID 156588657. This reaction type generates more oxidized derivatives, potentially altering the compound’s functional groups (e.g., converting alcohols to ketones or carboxylic acids).

Conditions :

  • Temperature : Elevated temperatures may accelerate reaction rates.

  • Pressure : Higher pressures can influence reaction kinetics.

  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) or acidic/basic catalysts may facilitate oxidation.

Outcome : The resulting products depend on the oxidizing agent and conditions. For example, strong oxidizing agents like KMnO₄ or CrO₃ could yield carboxylic acids or ketones, while milder agents (e.g., PCC) might stop at intermediate stages like aldehydes.

Reduction Reactions

Mechanism : Reduction involves the addition of hydrogen or removal of oxygen. This process typically converts carbonyl groups (e.g., ketones, aldehydes) into alcohols or amines, depending on the reducing agent.

Conditions :

  • Catalysts : Metal catalysts (e.g., LiAlH₄, NaBH₄) or hydrogenation with palladium.

  • Solvent : Ethanol, THF, or dry ether.

  • Temperature : Room temperature to reflux, depending on the agent.

Outcome : Reduction of this compound could lead to alcohol derivatives (if reducing carbonyls) or amines (if reducing nitriles or imines). Specific outcomes hinge on the functional groups present in the molecule.

Comparative Reaction Analysis

Property Oxidation Reduction
Key Reaction Addition of oxygen/removal of hydrogenAddition of hydrogen/removal of oxygen
Typical Products Ketones, carboxylic acidsAlcohols, amines
Conditions Strong oxidizing agents, elevated tempMetal catalysts, controlled pressure
Applications Functional group diversificationTargeted molecule modification

Research and Data Sources

Key resources for further study:

  • PubChem/CID 156588657 : Primary source for structural and reaction data.

  • ChemSpider : Aggregates synthesis methods and spectral data .

  • EPA Chemicals Dashboard : Provides regulatory and environmental context .

Scientific Research Applications

CID 156588657 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It may have applications in biological studies, such as enzyme inhibition or protein binding studies.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of CID 156588657 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Physicochemical Properties
Property CID 156588657 (Hypothetical) CID 72863 (CAS 1761-61-1) CID 2049887 (CAS 20358-06-9)
Molecular Formula Not Available C₇H₅BrO₂ C₇H₅FN₂S
Molecular Weight Not Available 201.02 g/mol 168.19 g/mol
LogP (iLOGP) Not Available 1.57 1.69
Solubility (mg/mL) Not Available 0.687 0.249
Bioavailability Score Not Available 0.55 0.55
Synthetic Accessibility Not Available 2.14 2.6

Structural Insights :

  • CID 72863 (C₇H₅BrO₂): A brominated aromatic carboxylic acid with applications in organic synthesis. Its high solubility (0.687 mg/mL) and moderate LogP suggest utility in aqueous-phase reactions .
  • Its lower solubility (0.249 mg/mL) and BBB permeability indicate suitability for central nervous system-targeted drug design .
Functional Comparison :
  • Substrate/Inhibitor Roles : emphasizes that compounds like CID 6675 (taurocholic acid) and CID 5469634 (ginkgolic acid) exhibit substrate specificity for enzymes such as sulfotransferases or transporters. If this compound shares structural motifs (e.g., steroid backbones or carboxylic acid groups), it may interact with similar biological targets .
  • Synthetic Utility : and describe boronic acid derivatives (e.g., CID 53216313) used in Suzuki-Miyaura cross-coupling reactions. This compound could serve as a precursor in analogous catalytic processes if it contains reactive functional groups .

Comparison with Functionally Similar Compounds

Mechanistic Contrasts :

  • CID 78358133 : A sulfonamide derivative with CYP1A2 inhibitory activity, indicating utility in modulating drug-drug interactions. Its high solubility (2.74 mg/mL) and GI absorption contrast with typical boronic acids, which often exhibit lower bioavailability .
  • CID 10153267: A betulin-derived triterpenoid with demonstrated anti-inflammatory properties. Unlike synthetic small molecules, its natural product origin may limit scalable production but enhance biocompatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.